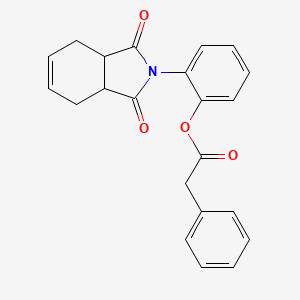amino]butan-1-ol](/img/structure/B4007630.png)
2-[[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl](2-thienylmethyl)amino]butan-1-ol
Übersicht
Beschreibung
2-[[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl](2-thienylmethyl)amino]butan-1-ol is a useful research compound. Its molecular formula is C15H22ClN3OS and its molecular weight is 327.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 327.1172112 g/mol and the complexity rating of the compound is 323. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
The synthesis and evaluation of pyrazole derivatives, including those structurally related to 2-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylamino]butan-1-ol, have demonstrated significant biological activities. For instance, a study on new tridentate bipyrazolic compounds showed cytotoxic activity against tumor cell lines, highlighting the potential of pyrazole derivatives in cancer research. These compounds exhibited pronounced cytotoxic effects on P815 (mastocytome murine) and Hep (carcinoma of human larynx) cell lines, with compound-specific IC50 values indicating varying degrees of effectiveness (Kodadi et al., 2007).
Another dimension of research explored the potential antipsychotic properties of pyrazole derivatives. A study described the synthesis and pharmacological evaluation of a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, highlighting their novel potential as antipsychotic agents. These compounds were found to have an antipsychotic-like profile in behavioral animal tests without interacting with dopamine receptors, marking a significant departure from clinically available antipsychotic drugs (Wise et al., 1987).
Corrosion Inhibition
Pyrazole derivatives have also been investigated for their potential as corrosion inhibitors. A theoretical study using density functional theory (DFT) on bipyrazolic-type organic compounds, including those similar to the compound , aimed to elucidate the inhibition efficiencies and reactive sites of these compounds. The study found correlations between certain parameters such as EHOMO, ELUMO, and gap energy with the corrosion inhibition efficiencies, suggesting these compounds' effectiveness in protecting metals from corrosion (Wang et al., 2006).
Antimicrobial and Anticancer Agents
The exploration of pyrazole derivatives extends to antimicrobial and anticancer applications as well. Novel pyrazole derivatives with various moieties were synthesized and evaluated for their antimicrobial and anticancer activity. Among these, some compounds exhibited higher anticancer activity than reference drugs, along with significant antimicrobial properties, underlining the versatility of pyrazole derivatives in medicinal chemistry (Hafez et al., 2016).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl-(thiophen-2-ylmethyl)amino]butan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3OS/c1-4-12(10-20)19(8-13-6-5-7-21-13)9-14-11(2)17-18(3)15(14)16/h5-7,12,20H,4,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTKPZJGWTLYTDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)N(CC1=CC=CS1)CC2=C(N(N=C2C)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[5-bromo-2-(2-propyn-1-yloxy)benzylidene]-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B4007559.png)


![5-(3-chlorophenyl)-1,1-diphenyl-5-azaspiro[2.4]heptane-4,6-dione](/img/structure/B4007595.png)

![N-2,1,3-benzothiadiazol-5-yl-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane-6-carboxamide](/img/structure/B4007605.png)
![N-(4-bromo-2,3-dimethylphenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanamide](/img/structure/B4007606.png)
![1-(phenylacetyl)-N-[2-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4007614.png)
![N,N-dimethyl-4-{4-nitro-3-[(1-phenylethyl)amino]phenyl}-1-piperazinesulfonamide](/img/structure/B4007618.png)
![N-1-adamantyl-3-[(4-methylphenyl)thio]propanamide](/img/structure/B4007621.png)
![6-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-2,3-di-2-thienylquinoxaline](/img/structure/B4007623.png)
![5-{[4-(1H-imidazol-1-ylmethyl)-1-piperidinyl]carbonyl}-1-[3-(trifluoromethyl)benzyl]-2-piperidinone](/img/structure/B4007625.png)
![1-allyl-3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4007634.png)

